10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid is an organic compound with the molecular formula C16H28O4. It is a derivative of farnesoic acid and is characterized by the presence of two hydroxyl groups at positions 10 and 11, and three methyl groups at positions 3, 7, and 11 on a dodeca-2,6-dienoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid typically involves the hydroxylation of farnesoic acid or its derivatives. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using enzymes such as cytochrome P450 monooxygenases have been explored for the selective hydroxylation of farnesoic acid .
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of 10,11-diketone derivatives or carboxylic acids.
Reduction: Formation of 10,11-dihydroxy-3,7,11-trimethyldodecanoic acid.
Substitution: Formation of 10,11-dihalo-3,7,11-trimethyldodeca-2,6-dienoic acid or 10,11-dialkyl-3,7,11-trimethyldodeca-2,6-dienoic acid.
Scientific Research Applications
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its role in biological pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes involved in metabolic pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, it can interact with cellular receptors and signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Farnesoic Acid: The parent compound with similar structural features but lacking the hydroxyl groups at positions 10 and 11.
Methyl Farnesoate: A methyl ester derivative of farnesoic acid with similar biological activities.
Ilicicolin B: A related compound with a similar dodeca-2,6-dienoic acid backbone but different functional groups.
Uniqueness
10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid is unique due to the presence of hydroxyl groups at positions 10 and 11, which confer distinct chemical reactivity and biological activity. These hydroxyl groups enable specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
113932-58-4 |
---|---|
Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid |
InChI |
InChI=1S/C15H26O4/c1-11(8-9-13(16)15(3,4)19)6-5-7-12(2)10-14(17)18/h6,10,13,16,19H,5,7-9H2,1-4H3,(H,17,18) |
InChI Key |
UULZSWLWBGEDTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC(=O)O)C)CCC(C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.